2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine
Overview
Description
The compound “2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The compound also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .Scientific Research Applications
Synthetic Approaches and Chemical Properties
Pyrrole and Pyrrolidine Derivatives : Pyrroles and their derivatives, including pyrrolidines, serve as fundamental structural units for many important biological molecules. Pyrrolidine derivatives can be prepared through various synthetic reactions, highlighting the versatility of these compounds in chemical synthesis. Polypyrroles, for example, form highly stable, electrically conducting films (Anderson & Liu, 2000).
Azomethine Ylide Precursors : The synthesis of a trifluoromethylated azomethine ylide precursor demonstrates the utility of the CF3 group in imparting regio- and diastereo-control in cycloaddition reactions. This highlights the chemical reactivity and synthetic applicability of trifluoromethylated compounds in generating structurally complex and stereochemically defined products (Allwood et al., 2014).
C-H Functionalization : The redox-annulations of cyclic amines with α,β-unsaturated carbonyl compounds, leading to the formation of ring-fused pyrrolines and pyrrolidines, demonstrate the potential for functionalizing molecules similar to 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine, enabling the synthesis of diverse heterocyclic structures (Kang et al., 2015).
Hydrogen-bonding Patterns in Enaminones : The study of hydrogen-bonding patterns in compounds structurally related to pyrrolidines provides insight into the non-covalent interactions that could influence the stability and reactivity of similar compounds (Balderson et al., 2007).
Organocatalysis in Asymmetric Synthesis : The development of organocatalytic reactions for the synthesis of γ-nitrocarbonyl compounds using C2-symmetric tertiary amine-squaramide catalysts illustrates the potential for the asymmetric synthesis of functionalized compounds, which could be relevant to the synthesis of derivatives of this compound (Kostenko et al., 2018).
Future Directions
The future directions for the research and development of “2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by a better understanding of the structure-activity relationship (SAR) of these compounds .
Mechanism of Action
Target of action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . .
Mode of action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or ionic interactions .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the way it is administered. Pyrrolidine derivatives are generally well absorbed and can cross biological membranes due to their lipophilic nature .
Biochemical Analysis
Biochemical Properties
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves binding to specific receptors on the cell surface, which can trigger a cascade of intracellular signaling events. Additionally, this compound has been shown to modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival. Moreover, this compound can modulate cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. Additionally, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. In in vitro and in vivo studies, it has been observed that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of metabolic pathways and improvement in cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance. The compound’s interaction with metabolic enzymes can result in the production of specific metabolites, which may have downstream effects on cellular function and physiology .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues and organelles can influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)pyrrolidin-1-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)6-1-3-12(5-6)4-2-11/h6H,1-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGHOFXANVOGJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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